

Commercial Suppliers and Technical Guide for 16:0-18:1 PG-d31

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Compound of Interest

Compound Name: 16:0-18:1 PG-d31

Cat. No.: B1421392

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For researchers, scientists, and drug development professionals utilizing advanced lipidomics, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (**16:0-18:1 PG-d31**) is a critical internal standard for mass spectrometry-based quantification. This deuterated phospholipid allows for precise and accurate measurement of its non-deuterated counterpart and other related lipid species in complex biological samples. This guide provides a comprehensive overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application.

Commercial Availability

The primary manufacturer of **16:0-18:1 PG-d31** is Avanti Polar Lipids. Distribution is handled by various international suppliers, ensuring broad accessibility for the research community.

Supplier	Product Name	Catalog Number(s)	Available Forms	Purity
Avanti Polar Lipids	16:0-d31-18:1 PG	860384P, 860384C	Powder, Chloroform Solution (10 mg/mL)	>99% (TLC)
Merck (Sigma-Aldrich)	16:0-d31-18:1 PG	860384P, 860384C	Powder, Chloroform Solution	>99% (TLC)
Biosynth	1-Palmitoyl-d31-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium	FP183907	Not specified	High-quality reference standard

Technical Data

Accurate quantification in lipidomics hinges on the precise characterization of the internal standard. Below is a summary of the key technical specifications for **16:0-18:1 PG-d31**.

Parameter	Value	Source
Chemical Formula	C40H45D31NaO10P	[1]
Molecular Weight	802.18 g/mol	[1]
CAS Number	327178-87-0	[2] [3]
Physical Form	Powder or liquid (in chloroform)	[1] [3]
Purity	>99% (by TLC)	[1] [3]
Concentration (Solution)	10 mg/mL	[1]
Storage Temperature	-20°C	[1] [3]
Shipping Conditions	Dry ice	[1] [3]

Note: Deuterated fatty acids may experience some exchange of deuterium atoms at the alpha-carbon position.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Lipid Extraction and Quantification by LC-MS/MS

16:0-18:1 PG-d31 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. The following is a generalized protocol synthesized from methodologies described in the literature.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

- Homogenization: Homogenize the biological sample (e.g., cells, tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).
- Internal Standard Spiking: Add a known amount of **16:0-18:1 PG-d31** (and other relevant deuterated standards) to the homogenate.
- Phase Separation: Induce phase separation by adding chloroform and water (or an acidic solution like 50 mM citric acid), resulting in a final solvent ratio of approximately 2:2:1.8 chloroform:methanol:water.[\[7\]](#)
- Organic Phase Collection: Centrifuge the mixture to separate the phases. Carefully collect the lower organic phase containing the lipids.
- Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1).

LC-MS/MS Analysis

- Chromatographic Separation: Separate the lipid species using a suitable HPLC or UPLC column (e.g., a silica-based normal-phase column or a C18 reversed-phase column). The choice of column and mobile phases will depend on the lipid classes being targeted.[\[1\]](#)[\[4\]](#)[\[6\]](#)

- Normal-Phase Chromatography: Employs a gradient of solvents such as chloroform, methanol, and ammonium hydroxide to separate lipids based on the polarity of their head groups.[4][6]
- Reversed-Phase Chromatography: Uses a gradient of aqueous and organic solvents (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) to separate lipids based on their acyl chain length and degree of saturation.[5]
- Mass Spectrometry Detection:
 - Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the lipid classes of interest. Phosphatidylglycerols are typically analyzed in negative ion mode.
 - Tandem MS (MS/MS): Employ a triple quadrupole mass spectrometer set to Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the endogenous lipids and the deuterated internal standards.[4][5] For 16:0-18:1 PG, this would involve monitoring the transition from the precursor ion (the intact molecule) to a specific fragment ion.

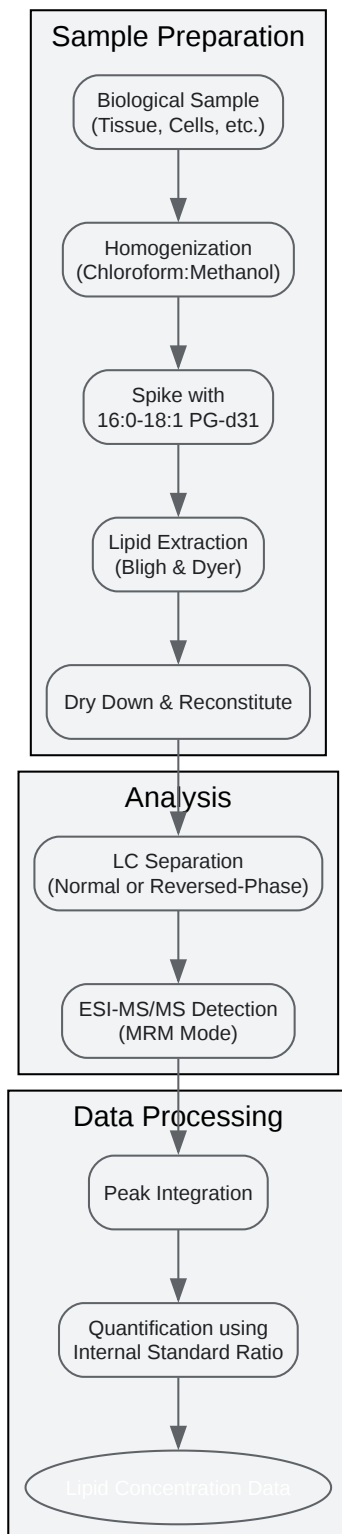
Data Analysis and Quantification

- Peak Integration: Integrate the chromatographic peak areas for the endogenous 16:0-18:1 PG and the **16:0-18:1 PG-d31** internal standard.
- Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.
- Quantification: Determine the absolute amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

Visualizations

Experimental Workflow for Lipidomics using **16:0-18:1 PG-d31**

Lipidomics Workflow with Deuterated Internal Standard

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Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Caption: The enzymatic pathway for the synthesis of phosphatidylglycerol from phosphatidic acid.

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